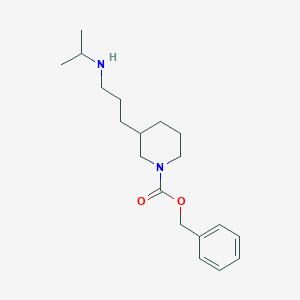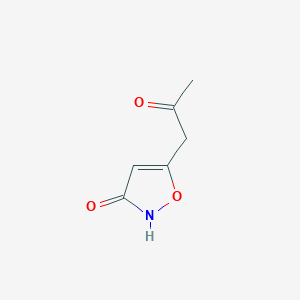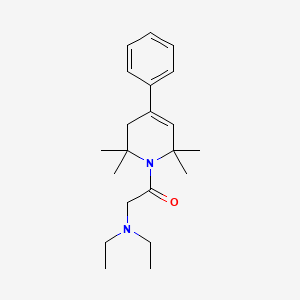![molecular formula C14H24N2 B13956140 8,8'-Bi-8-azabicyclo[3.2.1]octane CAS No. 56847-10-0](/img/structure/B13956140.png)
8,8'-Bi-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-Bi-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 8,8’-Bi-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective synthesis from acyclic starting materials that contain all the required stereochemical information. This method allows for the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives, which directly generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods: Industrial production of this compound often relies on catalytic asymmetric synthesis. For example, the [3+2]-cycloaddition of platinum-containing carbonyl ylides generated from acyclic gamma,delta-ynones is a notable method . This reaction is catalyzed by a combination of PtCl2-Walphos and AgSbF6, leading to the formation of 8-oxabicyclo[3.2.1]octane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 8,8’-Bi-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .
Aplicaciones Científicas De Investigación
8,8’-Bi-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8,8’-Bi-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . The compound’s unique structure allows it to bind to the active site of NAAA, thereby inhibiting its activity and reducing inflammation .
Comparación Con Compuestos Similares
8-Azabicyclo[3.2.1]octane: This compound shares the same core structure but lacks the bi-8-azabicyclo moiety.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This derivative includes a chlorine atom and a methyl group, which alter its chemical properties.
1-Boc-3-Cyano-4-hydroxypyrrolidine: Another related compound with a different functional group arrangement.
Uniqueness: 8,8’-Bi-8-azabicyclo[3.2.1]octane is unique due to its bi-8-azabicyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
56847-10-0 |
|---|---|
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
8-(8-azabicyclo[3.2.1]octan-8-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H24N2/c1-3-11-7-8-12(4-1)15(11)16-13-5-2-6-14(16)10-9-13/h11-14H,1-10H2 |
Clave InChI |
BFHSMHZOHHCXOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C1)N2N3C4CCCC3CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


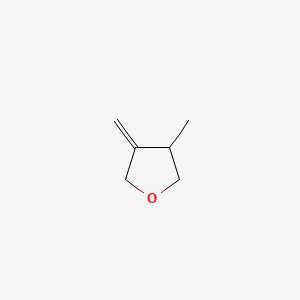
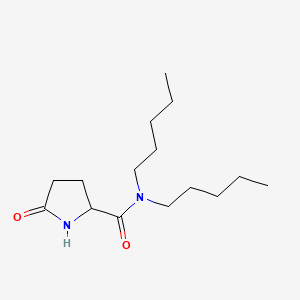
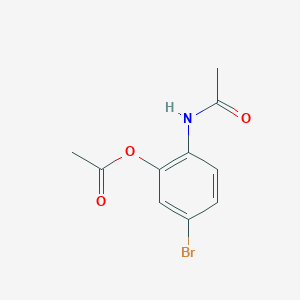


![3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13956067.png)

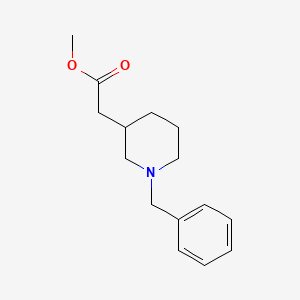
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B13956101.png)
![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
